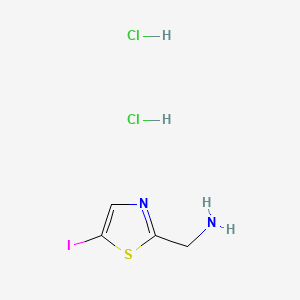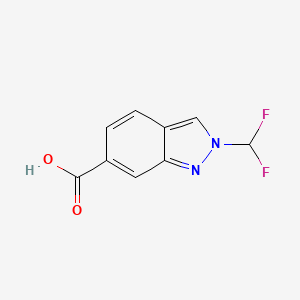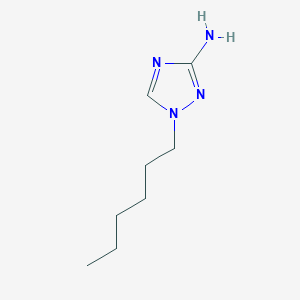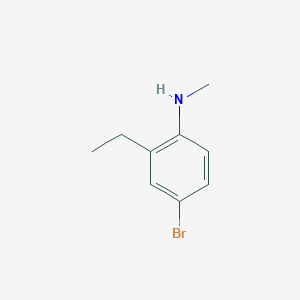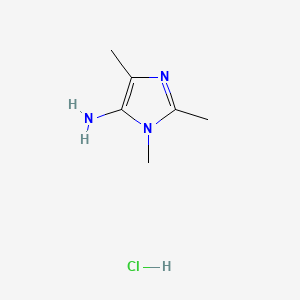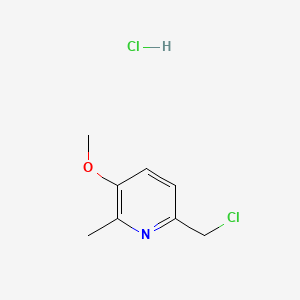
6-(Chloromethyl)-3-methoxy-2-methylpyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Chloromethyl)-3-methoxy-2-methylpyridine hydrochloride is an organic compound with a pyridine ring substituted with a chloromethyl group at the 6-position, a methoxy group at the 3-position, and a methyl group at the 2-position. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-3-methoxy-2-methylpyridine hydrochloride typically involves the chloromethylation of 3-methoxy-2-methylpyridine. This can be achieved using chloromethyl methyl ether (CMME) and a Lewis acid catalyst such as zinc chloride under anhydrous conditions. The reaction is carried out at a controlled temperature to ensure the selective chloromethylation at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-3-methoxy-2-methylpyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
6-(Chloromethyl)-3-methoxy-2-methylpyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-3-methoxy-2-methylpyridine hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-6-methylpyridine hydrochloride
- 3-(Chloromethyl)pyridine hydrochloride
- Benzyl chloride
Uniqueness
6-(Chloromethyl)-3-methoxy-2-methylpyridine hydrochloride is unique due to the presence of both a methoxy group and a methyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C8H11Cl2NO |
|---|---|
Molecular Weight |
208.08 g/mol |
IUPAC Name |
6-(chloromethyl)-3-methoxy-2-methylpyridine;hydrochloride |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-6-8(11-2)4-3-7(5-9)10-6;/h3-4H,5H2,1-2H3;1H |
InChI Key |
VGDIWJXXKMNLON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)CCl)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13480922.png)
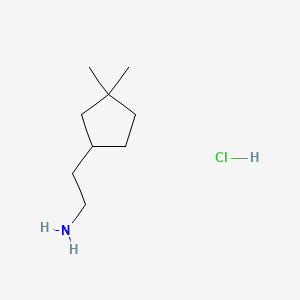
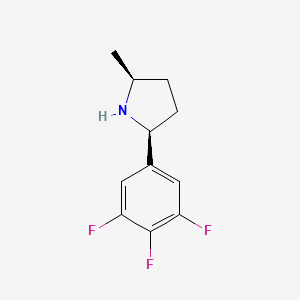
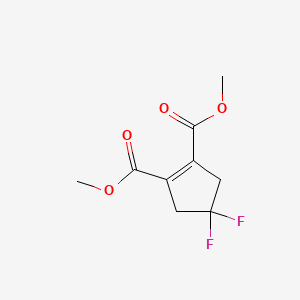
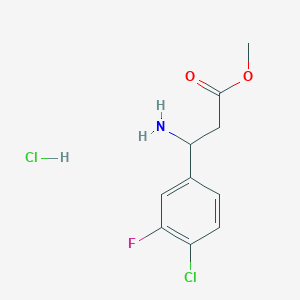
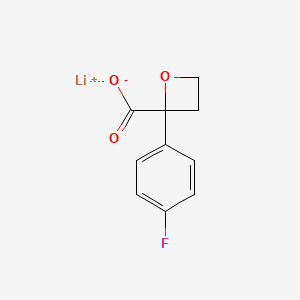
![{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B13480967.png)
![rac-tert-butyl (1R,4R,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13480972.png)
